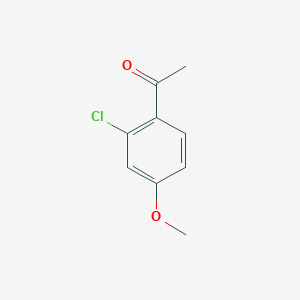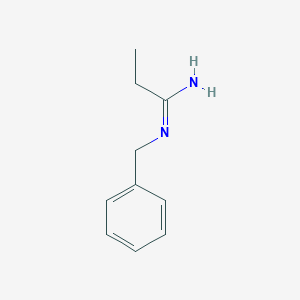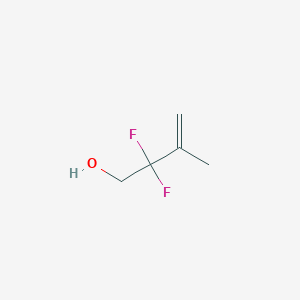
1-(2-氯-4-甲氧基苯基)乙酮
描述
1-(2-Chloro-4-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for 1-(2-Chloro-4-methoxyphenyl)ethanone is 1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
1-(2-Chloro-4-methoxyphenyl)ethanone is a solid at room temperature .科学研究应用
化学合成和反应性
1-(2-氯-4-甲氧基苯基)乙酮已用于各种化学合成工艺中。例如,Moskvina 等人 (2015) 展示了它在制备烯胺酮中的用途,从而合成异黄酮和各种杂环化合物,如异恶唑和吡唑 (Moskvina、Shilin 和 Khilya,2015)。同样,其衍生物已被合成并评估其抑制血小板聚集的潜力,展示了其在药物化学研究中的作用 (Akamanchi、Padmawar、Thatte、Rege 和 Dahanukar,1999)。
晶体学和分子结构分析
衍生自 1-(2-氯-4-甲氧基苯基)乙酮的化合物的结构表征一直是研究的主题。田晓雪 (2011) 合成了一种新型芳香腙并分析了其晶体结构 (Xiao-xue,2011)。Kesternich 等人 (2010) 研究了相关化合物的晶体结构,提供了对其分子几何和相互作用的见解 (Kesternich、Brito、Bolte、Pérez-Fermann 和 Nelson,2010)。
环境化学和毒理学
在环境化学领域,1-(2-氯-4-甲氧基苯基)乙酮衍生物的转化和毒性引起人们的兴趣。Kalister 等人 (2016) 研究了紫外线过滤剂阿伏苯宗的水氯化作用,识别出包括 1-(2-氯-4-甲氧基苯基)乙酮衍生物在内的氯化化合物 (Kalister、Dolenc、Sarakha、Polyakova、Lebedev 和 Trebše,2016)。
新化合物发现
研究还导致了从天然来源发现新化合物。Khan 等人 (2003) 从 Lamprothamnus zanguebaricus 的茎皮中分离出一种新化合物,它是 1-(2-氯-4-甲氧基苯基)乙酮的衍生物 (Khan、Rutaihwa 和 Mhehe,2003)。
有机合成和催化
该化合物已用于各种有机合成反应中,展示了其在有机化学领域的用途。例如,Chang 等人 (2009) 通过使 1-(5-氯-2-甲氧基苯基)乙酮与肼合水反应来合成一种化合物 (Chang、Lu 和 Zhao,2009)。此外,Chang 等人 (2008) 探索了手性铁 (II) 配合物在催化的 α,β-不饱和醛的氧杂-迈克尔加成反应中的应用 (Chang、Shang、Xin、Liu 和 Feng,2008)。
安全和危害
属性
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHAKIQSOMATHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41068-36-4 | |
| Record name | 1-(2-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2631785.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)


![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)
![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2631796.png)

![5-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2631802.png)

